REACTION_CXSMILES
|
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH:7]=[C:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[C:3]#[CH:4]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH:7]=[C:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])[CH:3]=[CH2:4] |f:1.2.3.4|
|
Name
|
3,7,11-trimethyl-6-dodecen -1-yn-3-ol
|
Quantity
|
630 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CCC=C(CCCC(C)C)C)O
|
Name
|
Lindlar catalyst
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
270 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at a temperature of 25 to 43° C
|
Type
|
FILTRATION
|
Details
|
Thereafter, the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated with a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)(CCC=C(CCCC(C)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |